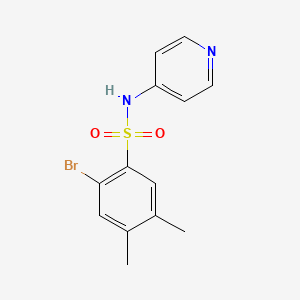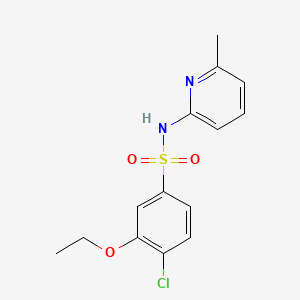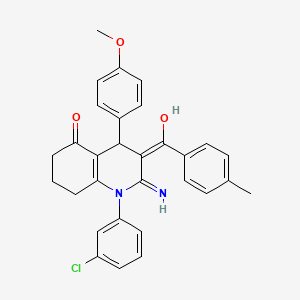![molecular formula C24H20N2O2S B13378766 5-benzyl-4-methyl-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]thiophene-3-carboxamide](/img/structure/B13378766.png)
5-benzyl-4-methyl-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide is a complex organic compound with the molecular formula C24H20N2O2S . This compound features a thiophene ring, a naphthyl group, and a benzyl group, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with 5-benzyl-4-methyl-3-thiophenecarboxamide under acidic or basic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and naphthyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide
- 2-hydroxy-1-naphthaldehyde
- 5-benzyl-4-methyl-3-thiophenecarboxamide
Uniqueness
What sets 5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C24H20N2O2S |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
5-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C24H20N2O2S/c1-15-21(13-16-7-3-2-4-8-16)29-24(22(15)23(25)28)26-14-19-18-10-6-5-9-17(18)11-12-20(19)27/h2-12,14,27H,13H2,1H3,(H2,25,28)/b26-14+ |
Clave InChI |
KMOCCUDACMAAFO-VULFUBBASA-N |
SMILES isomérico |
CC1=C(SC(=C1C(=O)N)/N=C/C2=C(C=CC3=CC=CC=C32)O)CC4=CC=CC=C4 |
SMILES canónico |
CC1=C(SC(=C1C(=O)N)N=CC2=C(C=CC3=CC=CC=C32)O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-(4-chloroanilino)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378687.png)

![(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378702.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13378731.png)
![2-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13378739.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378745.png)
![5-Hydroxy-6-[(5-hydroxy-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-(5-phenylfuran-2-yl)methyl]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13378747.png)



![(5E)-5-[(2-bromophenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378761.png)
![[3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B13378765.png)
![7-chloro-8,10-dimethyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline](/img/structure/B13378776.png)
![ethyl (5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378780.png)
